Cas no 128095-75-0 (2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester)

2-Chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its imidazole core structure is valuable for constructing biologically active compounds, while the chloro and methyl ester functional groups enhance reactivity for further derivatization. This compound exhibits high purity and stability under standard storage conditions, making it suitable for precise synthetic applications. Its utility in heterocyclic chemistry stems from its ability to participate in nucleophilic substitution and condensation reactions, enabling the synthesis of complex molecular frameworks. The product is commonly employed in research and industrial settings for developing active ingredients with potential therapeutic or agricultural applications.
2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester structure
128095-75-0 structure
Product Name:2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester
CAS No:128095-75-0
MF:C6H7ClN2O2
MW:174.584980249405
MDL:MFCD25372092
CID:1065573
PubChem ID:14677123
Update Time:2025-05-22

2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester
    • Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate
    • methyl 2-chloro-5-methyl-1H-imidazole-4-carboxylate
    • METHYL 2-CHLORO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLATE
    • 2-Chloro-5-Methyl-3H-iMidazole-4-carboxylic acid Methyl ester
    • A889059
    • AKOS022969028
    • SCHEMBL10463619
    • 1H-Imidazole-5-carboxylic acid, 2-chloro-4-methyl-, methyl ester
    • 128095-75-0
    • Methyl2-chloro-4-methyl-1H-imidazole-5-carboxylate
    • MDL: MFCD25372092
    • Inchi: 1S/C6H7ClN2O2/c1-3-4(5(10)11-2)9-6(7)8-3/h1-2H3,(H,8,9)
    • InChI Key: QRKNHUYLADEXTJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C(=O)OC)=C(C)N1

Computed Properties

  • Exact Mass: 174.02000
  • Monoisotopic Mass: 174.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 54.98000
  • LogP: 1.15810

2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:128095-75-0)2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester
Order Number:A889059
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:26
Price ($):518.0
Email:sales@amadischem.com

2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester Related Literature

Additional information on 2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester

Exploring the Versatile Applications and Properties of 2-Chloro-4-methyl-1H-Imidazole-5-carboxylic Acid Methyl Ester (CAS No. 128095-75-0)

In the dynamic field of organic chemistry, 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester (CAS No. 128095-75-0) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This heterocyclic derivative, belonging to the imidazole family, combines a chloro-substituted aromatic ring with an ester functional group, making it a valuable intermediate in pharmaceutical synthesis and material science. Researchers and industry professionals are increasingly focusing on this compound as it offers a balance between reactivity and stability, enabling diverse synthetic transformations.

The molecular structure of 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester features a five-membered imidazole ring with strategic substitutions that enhance its utility. The presence of a chloro group at the 2-position and a methyl group at the 4-position significantly influences its electronic properties, while the ester moiety at the 5-position provides a handle for further chemical modifications. This combination of functional groups makes the compound particularly attractive for designing novel drug candidates, especially in the development of kinase inhibitors and antimicrobial agents, which are currently hot topics in medicinal chemistry.

Recent advancements in synthetic methodologies have made 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester more accessible to researchers. Modern green chemistry approaches, such as microwave-assisted synthesis and catalyst-free reactions, have been successfully applied to its production, addressing the growing demand for sustainable chemical processes. These innovations align with current industry trends emphasizing environmentally friendly synthesis and reduced energy consumption, making this compound a subject of interest in academic and industrial research circles.

The pharmaceutical applications of 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester are particularly noteworthy. As a key building block, it serves as a precursor in the synthesis of various biologically active molecules. Its structural motif is frequently found in compounds targeting inflammatory diseases and metabolic disorders, areas that have seen increased research activity in recent years. The compound's ability to participate in diverse coupling reactions makes it invaluable for creating molecular libraries in drug discovery programs, especially those focused on personalized medicine approaches.

Beyond pharmaceuticals, 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester finds applications in material science. Its conjugated system and ability to form coordination complexes make it suitable for developing organic electronic materials and metal-organic frameworks (MOFs). These applications are particularly relevant given the current focus on advanced materials for energy storage and conversion devices. Researchers are exploring its potential in creating novel photovoltaic materials and electrocatalysts, addressing critical challenges in renewable energy technologies.

The analytical characterization of 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's purity and structural integrity, which are crucial for its applications in sensitive chemical processes. Recent developments in analytical instrumentation have enabled more precise characterization of such heterocyclic compounds, facilitating their use in high-value applications where exact structural control is paramount.

Market trends indicate growing demand for 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester, particularly from the pharmaceutical and specialty chemicals sectors. The compound's versatility as a synthetic intermediate has positioned it as a valuable commodity in the fine chemicals market. Manufacturers are responding to this demand by optimizing production processes and ensuring consistent quality, while also addressing regulatory requirements for chemical safety and environmental protection.

Future research directions for 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester are likely to focus on expanding its application scope. Areas of particular interest include its potential in bioconjugation chemistry and as a scaffold for proteolysis targeting chimeras (PROTACs), two rapidly evolving fields in chemical biology. Additionally, its role in developing smart materials with stimuli-responsive properties represents an exciting frontier for investigation, aligning with current scientific interest in adaptive and functional materials.

For researchers working with 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester, proper handling and storage are essential to maintain its stability. The compound should be stored in cool, dry conditions, protected from moisture and light. While it doesn't fall under hazardous material classifications, standard laboratory safety protocols should always be followed when handling any chemical substance, including the use of appropriate personal protective equipment.

The synthesis and applications of 2-chloro-4-methyl-1H-imidazole-5-carboxylic acid methyl ester continue to evolve, reflecting broader trends in chemical research. Its combination of structural features and functional versatility ensures its ongoing relevance across multiple scientific disciplines. As research into heterocyclic chemistry advances, this compound is poised to play an increasingly important role in addressing contemporary challenges in healthcare, materials science, and sustainable chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:128095-75-0)2-chloro-4-methyl-1H-Imidazole-5-carboxylic acid methyl ester
A889059
Purity:99%
Quantity:1g
Price ($):518.0
Email